Stannane, trimethyl-2-thienyl-
Description
Significance of Stannanes as Versatile Synthetic Intermediates
Stannanes, a subset of organotin compounds, are renowned for their utility in a variety of chemical transformations. numberanalytics.com Their versatility stems from the ability of the tin-carbon bond to participate in reactions such as transmetalation, where an organic group is transferred from tin to another metal, often a palladium catalyst. gelest.com This process is a key step in many cross-coupling reactions, most notably the Stille reaction. fiveable.mewikipedia.orgorganic-chemistry.org
The stability of stannanes to air and moisture, coupled with the fact that many are commercially available or readily synthesized, makes them practical and widely used reagents in both academic and industrial laboratories. wikipedia.org The reactivity of organostannanes can be tuned by altering the organic groups attached to the tin atom, allowing for a high degree of control in synthetic planning. gelest.com
The Strategic Role of Thiophene (B33073) Moieties in Functional Molecule Construction
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a crucial building block in the design of functional molecules. nih.govchemicalbook.comnumberanalytics.com Its structural and electronic properties are similar to those of benzene (B151609), a concept known as bioisosterism, which allows chemists to substitute benzene rings with thiophene rings to modulate a molecule's properties. chemicalbook.comcognizancejournal.com
Thiophene and its derivatives are found in a wide array of pharmaceuticals, agrochemicals, and materials with unique electronic and optical properties. nih.govnumberanalytics.comresearchgate.net Their presence can confer desirable characteristics such as enhanced biological activity or improved performance in organic electronic devices. nih.govnumberanalytics.comcognizancejournal.com Thiophene-containing compounds have shown a broad range of therapeutic applications, including as anti-inflammatory, anti-cancer, and antimicrobial agents. nih.govcognizancejournal.comresearchgate.net Furthermore, polymers incorporating thiophene units, like polythiophene, are known for their electrical conductivity and are key components in the development of organic electronics. numberanalytics.com
Overview of Trimethyl(2-thienyl)stannane in Contemporary Organometallic Transformations
Stannane (B1208499), trimethyl-2-thienyl-, with the chemical formula C7H12SSn, combines the advantageous features of both stannanes and thiophenes. guidechem.comchemspider.com This compound serves as a key reagent for introducing a 2-thienyl group into a target molecule. Its primary application is in palladium-catalyzed cross-coupling reactions, particularly the Stille reaction, where it efficiently transfers the 2-thienyl moiety to an organic halide or triflate. wikipedia.orgorganic-chemistry.orgrsc.org
The trimethyltin (B158744) group provides a good balance of reactivity and stability for the transmetalation step. acs.org The use of trimethyl(2-thienyl)stannane has been instrumental in the synthesis of a variety of complex molecules, including those with applications in materials science and medicinal chemistry. For instance, it has been employed in the creation of conjugated polymers for organic electronics and in the synthesis of precursors for biologically active compounds. google.comacs.org
Research Findings on Trimethyl(2-thienyl)stannane
Detailed research has established trimethyl(2-thienyl)stannane as a valuable reagent in organic synthesis. Its utility is most pronounced in the Stille cross-coupling reaction.
Synthesis and Properties
Trimethyl(2-thienyl)stannane is typically synthesized through the reaction of a 2-thienyl lithium or Grignard reagent with a trimethyltin halide, such as trimethyltin chloride. chemsrc.com This method provides a straightforward route to this important building block.
Table 1: Physicochemical Properties of Trimethyl(2-thienyl)stannane
| Property | Value |
| CAS Number | 37496-13-2 |
| Molecular Formula | C7H12SSn |
| Molecular Weight | 246.95 g/mol |
| Appearance | Colorless liquid |
Data sourced from multiple chemical databases. guidechem.comchemsrc.com
Applications in Stille Coupling Reactions
The Stille reaction is a powerful method for creating carbon-carbon bonds and is widely used in the synthesis of complex organic molecules. wikipedia.orgorganic-chemistry.org Trimethyl(2-thienyl)stannane is an excellent coupling partner in these reactions, enabling the formation of 2-arylthiophenes and other substituted thiophenes.
Table 2: Example of a Stille Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Product |
| Aryl Halide (e.g., Aryl Bromide) | Trimethyl(2-thienyl)stannane | Pd(PPh3)4 | 2-Arylthiophene |
This reaction is highly versatile and tolerates a wide range of functional groups on the aryl halide partner. The efficiency of the coupling has been demonstrated in the synthesis of various organic materials, including those for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). google.comacs.org For example, it has been used in the synthesis of donor-acceptor small molecules and conjugated polymers where the thiophene unit plays a critical role in the material's electronic properties. acs.org
Structure
2D Structure
Properties
IUPAC Name |
trimethyl(thiophen-2-yl)stannane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3S.3CH3.Sn/c1-2-4-5-3-1;;;;/h1-3H;3*1H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWZWRHJHVTXEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12SSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471799 | |
| Record name | Stannane, trimethyl-2-thienyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37496-13-2 | |
| Record name | Stannane, trimethyl-2-thienyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Trimethyl 2 Thienyl Stannane and Analogous Organotin Iv Derivatives
Conventional Synthetic Routes: Halogen-Metal Exchange and Directed Stannylation
Traditional methods for forming the carbon-tin bond in thienylstannanes predominantly rely on the generation of a nucleophilic thienyl intermediate, which subsequently reacts with an electrophilic tin species.
The most common and direct method for synthesizing trimethyl(2-thienyl)stannane involves the deprotonation of the thiophene (B33073) ring. The thiophene ring system is readily lithiated at the 2-position, which is the most acidic site, by reaction with a strong base like n-butyllithium (n-BuLi). bath.ac.uk This reaction is typically performed under an inert atmosphere and at low temperatures (-78 °C) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether to generate the 2-thienyllithium (B1198063) intermediate. bath.ac.uk This highly reactive organolithium species is then quenched by the addition of an electrophilic trimethyltin (B158744) halide, most commonly trimethyltin chloride (Me₃SnCl), to afford the desired trimethyl(2-thienyl)stannane. researchgate.netresearchgate.net This protocol's reliability and efficiency have made it a cornerstone in the synthesis of thiophene-based organostannanes. The same strategy can be applied to substituted thiophenes, although the regioselectivity of the lithiation can be influenced by the nature and position of the existing substituents. researchgate.net
Table 1: Examples of Thiophene Stannylation via Lithiation
| Starting Material | Reagents | Product | Yield | Reference(s) |
|---|---|---|---|---|
| 2-Methylthiophene | 1. n-BuLi, THF, -78°C | Trimethyl(5-methylthien-2-yl)stannane | - | researchgate.net |
| 2. Me₃SnCl | ||||
| Thiophene | 1. n-BuLi | Lithium;trimethyl(2H-thiophen-2-id-5-yl)stannane | - | |
| 2. Trimethyltin reagent | ||||
| 3-Bromothiophene | 1. n-BuLi, -78°C | 3-Bromo-2-(trimethylstannyl)thiophene | - | researchgate.net |
| 2. Trimethyltin chloride | ||||
| Dithienylmethane | 1. n-BuLi (2 equiv.) | 5,5'-Bis(trimethylstannyl)dithienylmethane | - | bath.ac.uk |
Yield information was not specified in the provided search results.
The directed lithiation and subsequent stannylation is a versatile strategy that extends beyond the thiophene family. It serves as a general method for strategically incorporating a trimethylstannyl group into a wide variety of other heteroaromatic systems. Organolithium compounds are frequently used as key intermediates in the preparation of many other metalated systems. umich.edu For instance, N-protected pyrroles can be directly lithiated at the 2-position and subsequently quenched with a chlorostannane to produce 2-stannylpyrroles. umich.edu This approach has also been applied to more complex heterocyclic structures, including the synthesis of trimethylstannyl-substituted tetrazoles and the functionalization of porphyrins. acs.orgnih.gov The ability to selectively introduce a stannane (B1208499) moiety into diverse heterocyclic cores underscores its importance in synthetic chemistry, as these stannylated heterocycles are crucial building blocks for creating larger, functional molecules through palladium-catalyzed cross-coupling reactions. umich.edu
Advanced Approaches to Organotin(IV) Precursors and Reagents
While conventional methods are robust, recent research has focused on developing novel organotin reagents and reaction pathways that offer enhanced reactivity and milder, more accessible conditions, particularly by avoiding transition metals.
The enhanced nucleophilicity of stannylpotassium reagents has been successfully harnessed for stannylative substitution reactions under transition-metal-free conditions. rsc.orgrsc.org These reagents can efficiently react with aryl halides to produce a range of arylstannanes, providing a direct and powerful alternative to traditional palladium-catalyzed methods. rsc.orgresearchgate.net Mechanistic studies suggest that the stannylation of less reactive alkyl chlorides with stannylpotassium proceeds through an ionic, Sₙ2-type pathway. researchgate.net Another important transition-metal-free route is the S_RN1 (radical nucleophilic substitution) mechanism, where trimethylstannyl anions react with haloarenes to yield triorganostannyl aromatic compounds, often under milder conditions than other synthetic routes. conicet.gov.ar These metal-free approaches are gaining attention as they align with the principles of green chemistry by avoiding potentially toxic and expensive transition metal catalysts. cas.cn
Synthesis of Poly(trimethylstannyl)thiophenes and Functionalized Thienyl Stannane Analogues
The same fundamental principles used to synthesize monostannylated thiophenes can be extended to create more complex and functionalized analogues, which serve as versatile building blocks for oligomers and polymers.
A key monomer for the synthesis of thiophene-based polymers is 2,5-bis(trimethylstannyl)thiophene (B1590012). tandfonline.comrsc.org Its synthesis is typically achieved by the dilithiation of thiophene using two equivalents of a strong base, followed by quenching with two equivalents of trimethyltin chloride. tandfonline.com This distannylated monomer is a critical component in Migita-Kosugi-Stille coupling polycondensation reactions, where it is reacted with various dihaloaromatics in the presence of a palladium catalyst to form conjugated polymers such as poly(phenylenethiophene)s and copolymers containing thiazole (B1198619) or isothianaphthene units. tandfonline.comtandfonline.comacs.org
Furthermore, a wide array of functionalized thienyl stannane analogues can be prepared. These compounds are invaluable for synthesizing defined oligothiophenes and other complex molecules. For example, substituted α-bithiophenes can be synthesized by coupling 2-bromothiophenes with trimethyl(2-thienyl)stannane. researchgate.net Similarly, α-terthiophenes and α-quaterthiophenes can be built up by reacting di- and mono-brominated thiophenes with mono- and bis-stannylated thiophenes, respectively. researchgate.net This modular approach, relying on the Stille reaction, allows for the systematic construction of well-defined, functional π-conjugated systems. researchgate.net
Reactivity and Mechanistic Investigations of Trimethyl 2 Thienyl Stannane in Catalytic Cross Coupling Reactions
Palladium-Catalyzed Stille Cross-Coupling Reactions
The Stille reaction is a versatile and widely used method for forming carbon-carbon bonds, involving the coupling of an organotin compound with an organic electrophile, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org Trimethyl(2-thienyl)stannane is a popular choice as the organotin component due to the stability and reactivity of the 2-thienyl group. wikipedia.orguhasselt.be
Foundational Principles and Detailed Catalytic Cycles
The catalytic cycle of the Stille reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org
Oxidative Addition: The cycle commences with the oxidative addition of an organic halide or pseudohalide (R¹-X) to a coordinatively unsaturated Pd(0) species. This step forms a Pd(II) intermediate, typically with a square planar geometry. libretexts.org The rate of this step can be influenced by the nature of the halide, with iodides generally reacting faster than bromides or chlorides. wikipedia.org
Transmetalation: This is often the rate-determining step and involves the transfer of the organic group (in this case, the 2-thienyl group) from the organostannane to the Pd(II) complex. wikipedia.org The mechanism of transmetalation can vary depending on the substrates and reaction conditions. wikipedia.org Two main pathways are proposed:
Associative Mechanism (Cyclic Transition State): The organostannane coordinates to the palladium center, forming a transient pentacoordinate intermediate. This is followed by the cleavage of the tin-carbon bond and the formation of a new palladium-carbon bond, with the leaving group on the tin coordinating to the palladium to form a cyclic transition state. wikipedia.org
Open Pathway: In some cases, particularly with certain electrophiles like triflates, a dissociative or "open" pathway is favored. csic.es In this mechanism, a ligand on the palladium complex first dissociates, creating a vacant coordination site for the incoming organostannane. uwindsor.ca
Reductive Elimination: The final step involves the reductive elimination of the coupled product (R¹-R²) from the Pd(II) complex, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle. wikipedia.orglibretexts.org For reductive elimination to occur, the two organic groups to be coupled must be in a cis orientation on the palladium center. If they are trans, a cis-trans isomerization must precede the final step. libretexts.org
A schematic representation of the Stille reaction catalytic cycle is provided below:
graph TD A[Pd(0)L₂] -- Oxidative Addition (R¹-X) --> B{cis-[Pd(II)(R¹)X L₂]}; B -- Isomerization --> C{trans-[Pd(II)(R¹)X L₂]}; C -- Transmetalation (Me₃Sn-2-thienyl) --> D{trans-[Pd(II)(R¹)(2-thienyl)L₂]}; D -- Isomerization --> E{cis-[Pd(II)(R¹)(2-thienyl)L₂]}; E -- Reductive Elimination --> F[R¹-2-thienyl]; F -- --> A;
Comprehensive Analysis of Substrate Scope and Functional Group Compatibility
The Stille reaction, utilizing trimethyl(2-thienyl)stannane, exhibits a broad substrate scope and remarkable tolerance for a wide array of functional groups. wikipedia.orguhasselt.be This makes it a powerful tool in the synthesis of complex organic molecules. uwindsor.ca
Electrophiles (R¹-X): A variety of organic electrophiles can be successfully coupled with trimethyl(2-thienyl)stannane. These include:
Aryl and Heteroaryl Halides/Triflates: Aryl iodides, bromides, and triflates are common coupling partners. wikipedia.org The reactivity order is generally I > Br > OTf > Cl. wikipedia.org
Vinyl Halides/Triflates: Both cyclic and acyclic vinyl halides and triflates are effective substrates. wikipedia.org The stereochemistry of the double bond is typically retained throughout the reaction. wikipedia.org
Acyl Chlorides: The coupling with acyl chlorides provides a direct route to ketones.
Functional Group Tolerance: A key advantage of the Stille coupling is its compatibility with various functional groups that might not be tolerated in other organometallic coupling reactions. These include esters, ketones, aldehydes, nitriles, and nitro groups. wikipedia.org This broad compatibility minimizes the need for protecting group strategies in complex syntheses.
| Electrophile Type | Example | Coupling Product | Reference |
| Aryl Iodide | Iodobenzene | 2-Phenylthiophene | wikipedia.org |
| Aryl Bromide | Bromobenzene | 2-Phenylthiophene | wikipedia.org |
| Aryl Triflate | Phenyl triflate | 2-Phenylthiophene | wikipedia.org |
| Vinyl Bromide | (E)-1-Bromo-2-phenylethene | (E)-1-Phenyl-2-(2-thienyl)ethene | wikipedia.org |
| Acyl Chloride | Benzoyl chloride | Phenyl(2-thienyl)methanone | wikipedia.org |
Influence of Ligand Design on Reaction Efficiency and Chemo-Regioselectivity
The choice of ligand coordinated to the palladium center plays a pivotal role in the efficiency and selectivity of the Stille reaction. acs.org The ligand can influence the rate of oxidative addition, the stability of the catalytic intermediates, and the rate of reductive elimination.
Electron-Rich and Bulky Phosphines: Ligands such as tri(tert-butyl)phosphine and other bulky phosphines can promote the formation of monoligated Pd(0) species, which are highly reactive in the oxidative addition step. acs.org
Triphenylarsine (B46628) and Tri(2-furyl)phosphine (B125338): Studies have shown that using triphenylarsine or tri(2-furyl)phosphine as ligands can lead to significant rate accelerations (10² to 10³ fold) compared to the more traditional triphenylphosphine. acs.org These ligands are believed to facilitate the transmetalation step.
N-Heterocyclic Carbenes (NHCs): NHC ligands have also been employed in Stille couplings, offering high stability and activity to the palladium catalyst. rsc.org
The ligand can also influence the chemo- and regioselectivity of the reaction, particularly when the electrophile possesses multiple reactive sites. For instance, in the coupling of substrates with different halide or pseudohalide groups, the ligand can help discriminate between them. rsc.org
Role of Additives (e.g., Copper(I) Salts) in Reaction Optimization and Yield Enhancement
Additives are frequently employed in Stille reactions to enhance reaction rates and improve yields, particularly with challenging substrates. wikipedia.orgacs.org
Copper(I) Salts: Copper(I) iodide (CuI) is the most common and effective additive. wikipedia.org It is believed to act as a co-catalyst, accelerating the transmetalation step. acs.org The proposed mechanism involves a transmetalation of the organostannane with the copper(I) salt to form a more reactive organocuprate species, which then rapidly transmetalates with the palladium complex. wikipedia.org This can lead to rate enhancements of over 1000-fold. wikipedia.org The beneficial effect of Cu(I) salts is particularly pronounced in couplings involving sterically hindered substrates. acs.org
Fluoride (B91410) Salts: Fluoride ions, often from sources like cesium fluoride (CsF), can also promote Stille couplings. rsc.org They are thought to form hypervalent tin species, which are more nucleophilic and thus more reactive in the transmetalation step. rsc.org A synergistic effect has been reported when both copper(I) and fluoride salts are used. organic-chemistry.orgrsc.org
Lithium Chloride (LiCl): In reactions involving triflate electrophiles, the addition of LiCl can be beneficial. csic.es It is proposed that the chloride ion can displace the triflate from the palladium intermediate, forming a more reactive palladium-chloride species that undergoes transmetalation more readily. csic.es
| Additive | Proposed Role | Effect | Reference |
| Copper(I) Iodide (CuI) | Co-catalyst, facilitates transmetalation | Rate and yield enhancement | wikipedia.orgacs.org |
| Cesium Fluoride (CsF) | Forms hypervalent, more nucleophilic tin species | Promotes transmetalation | rsc.org |
| Lithium Chloride (LiCl) | Facilitates reaction with triflate electrophiles | Improves reaction efficiency | csic.es |
Stereochemical Considerations and Control in Stille Coupling Methodologies
A significant advantage of the Stille reaction is its ability to proceed with retention of stereochemistry. wikipedia.org
Vinyl Stannanes: When coupling vinyl stannanes, the configuration of the double bond (E or Z) is generally preserved in the final product. wikipedia.org This is crucial for the synthesis of complex molecules with defined geometries.
Chiral Centers: While the Stille reaction itself does not typically create new stereocenters at the coupling carbons, it is important to consider the stereochemical integrity of any existing chiral centers in the substrates. In most cases, the reaction conditions are mild enough to avoid epimerization. However, there have been conflicting reports on the stereochemical outcome at the transmetalating carbon center in certain specific cases, with both inversion and retention of configuration being observed, suggesting that the mechanism can be substrate-dependent. uwindsor.ca
Alternative Reactivity Pathways of Organotin(IV) Species
While best known for their role in Stille cross-coupling, organotin(IV) compounds like trimethyl(2-thienyl)stannane can participate in other types of reactions.
Homocoupling: A common side reaction in Stille couplings is the homocoupling of the organostannane to form a symmetrical bi-thienyl product. wikipedia.org This can occur through the reaction of two equivalents of the organostannane with the Pd(II) precatalyst or via a radical process involving the Pd(0) catalyst. wikipedia.org
Carbonylative Cross-Coupling: In the presence of a carbon monoxide (CO) atmosphere, the Stille coupling can be modified to produce ketones. wikipedia.org In this variation, after the oxidative addition, CO inserts into the palladium-carbon bond, and subsequent transmetalation and reductive elimination yield the corresponding ketone. acs.org
Transesterification Catalysis: Organotin(IV) compounds can act as Lewis acid catalysts in reactions such as transesterification. scielo.br They can be anchored onto solid supports like silica (B1680970) to create heterogeneous catalysts that are easily separable and reusable. scielo.br
SRN1 Reactions: Organotin nucleophiles can participate in SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) reactions with haloarenes to form stannylated aromatic compounds, which can then be used in subsequent Stille couplings. conicet.gov.ar
Formation of Hetero- and Homomultimetallic Species: Functionalized organotin(IV) compounds can be used as ligands to prepare complexes containing multiple metal centers. researchgate.net
Radical Nucleophilic Substitution (SRN1) Mechanisms Involving Trimethylstannyl Anions
The synthesis of arylstannanes, including trimethyl(2-thienyl)stannane, can be achieved through various methods, with the radical nucleophilic substitution (SRN1) mechanism being a versatile route, particularly for substrates where traditional organometallic preparations like Grignard or organolithium reagents are unsuitable due to functional group incompatibility. conicet.gov.armdpi.com This chain reaction mechanism involves radical and radical anion intermediates and is typically initiated by a photostimulated or electrochemical process. rsc.orgchemistry-chemists.comgovtpgcdatia.ac.in
The SRN1 mechanism proceeds through a well-defined cycle of initiation, propagation, and termination steps. chemistry-chemists.comchim.it
Initiation: The reaction begins with an electron transfer (ET) from a suitable donor to the aromatic halide substrate (ArX), forming a radical anion (ArX•⁻). rsc.orgchemistry-chemists.com This radical anion is often unstable and rapidly fragments.
Propagation: The propagation phase consists of three key steps:
Fragmentation: The substrate radical anion (ArX•⁻) cleaves to produce an aryl radical (Ar•) and a halide anion (X⁻). chemistry-chemists.comchim.it
Coupling: The aryl radical (Ar•) reacts with the trimethylstannyl anion (Me₃Sn⁻), which acts as the nucleophile, to form the radical anion of the final product ([ArSnMe₃]•⁻). rsc.orgchemistry-chemists.com
Electron Transfer: This product radical anion transfers its excess electron to a new molecule of the aryl halide substrate (ArX), regenerating the substrate radical anion (ArX•⁻) and forming the neutral arylstannane product (ArSnMe₃). This step propagates the chain. chemistry-chemists.comchim.it
Termination: The chain reaction can be terminated if any of the radical intermediates are quenched, for instance, by reacting with the solvent or radical scavengers. govtpgcdatia.ac.inchim.it
The trimethylstannyl anion (Me₃Sn⁻) is a potent nucleophile for these reactions and is typically generated in situ from the reaction of chlorotrimethylstannane with sodium metal in liquid ammonia (B1221849). mdpi.com Photostimulated reactions of various chloroarenes with Me₃Sn⁻ in liquid ammonia have been shown to produce the corresponding aryltrialkylstannanes in excellent yields. mdpi.comconicet.gov.ar For example, while p-chloroanisole does not react with Me₃Sn⁻ in the dark, upon irradiation it gives the substitution product in nearly 100% yield, a reaction that is inhibited by known SRN1 inhibitors like p-dinitrobenzene. mdpi.com
This methodology has been extended to vinyl substrates, demonstrating the first examples of a vinylic SRN1 process with organotin anions as nucleophiles. acs.orgresearchgate.netnih.gov Vinyl phosphates, derived from ketones, react with sodium trimethylstannide under photostimulation to yield vinylstannanes regioselectively and with high stereoconvergence. acs.orgnih.gov The success of these reactions often depends on the structure of the substrate, with conjugated systems showing higher reactivity. acs.orgresearchgate.net The sequence of SRN1 followed by palladium-catalyzed cross-coupling presents a powerful synthetic tool for building complex molecular architectures. conicet.gov.arresearchgate.net
| Substrate | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| p-Chloroanisole | Me₃Sn⁻, liq. NH₃, hv | p-(Trimethylstannyl)anisole | ~100 | mdpi.com |
| 2-Chloroquinoline | Me₃Sn⁻, liq. NH₃, hv | 2-(Trimethylstannyl)quinoline | 96 | mdpi.com |
| (1-Phenylvinyl)DEP | Me₃Sn⁻, liq. NH₃, hv | (1-Phenylvinyl)trimethylstannane | 85 | nih.gov |
| 1,1-Dichloro-2,2-diphenyl-ethene | Me₃Sn⁻, liq. NH₃, dark | (Z)-1-Chloro-2,2-diphenyl-1-trimethylstannyl-ethene | 89 | researchgate.net |
Transmetalation Processes in Other Catalytic Cycles
Trimethyl(2-thienyl)stannane is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.orgorganic-chemistry.org The mechanism of the Stille reaction is a catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org The transmetalation step is the crucial stage where the organic group from the organotin compound is transferred to the palladium center. wikipedia.orgresearchgate.net
The generally accepted catalytic cycle is as follows:
Oxidative Addition: A 14-electron Pd(0) complex, the active catalyst, reacts with an organic halide (R¹-X), undergoing oxidative addition to form a 16-electron Pd(II) intermediate, trans-[Pd(R¹)(X)L₂]. libretexts.orguwindsor.ca This initial addition is believed to proceed via a concerted, three-center transition state to first yield a cis-complex, which often rapidly isomerizes to the more stable trans-isomer. uwindsor.ca
Transmetalation: The Pd(II) complex then reacts with the organostannane reagent, in this case, trimethyl(2-thienyl)stannane (R²-SnMe₃, where R² is 2-thienyl). This step involves the exchange of the halide (X) and the organic group (R²) between the palladium and tin centers. The most widely accepted pathway for this step is an associative mechanism. wikipedia.org The organostannane coordinates to the palladium complex, forming a transient pentacoordinate intermediate. wikipedia.org This is followed by the cleavage of the R²-Sn bond and the formation of a new R¹-Pd-R² complex, along with the byproduct X-SnMe₃. The exact mechanism can be complex and may proceed through either a cyclic or an open transition state, depending on the substrates, ligands, and reaction conditions. uwindsor.ca
Reductive Elimination: The resulting diorganopalladium(II) complex, which must be in a cis-conformation, undergoes reductive elimination to form the new carbon-carbon bond (R¹-R²), yielding the final cross-coupled product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orglibretexts.org
The rate of transfer of organic groups from the tin atom is influenced by several factors, including the nature of the non-transferred "dummy" ligands on the tin. For trimethyl(2-thienyl)stannane, the methyl groups are considered non-transferable compared to the sp²-hybridized thienyl group. The transmetalation step is often the rate-determining step in the Stille catalytic cycle. uwindsor.ca
Chemo- and Regioselective Functionalization of the Thienyl Moiety within Complex Molecular Systems
The Stille cross-coupling reaction using trimethyl(2-thienyl)stannane is a powerful tool for the chemo- and regioselective introduction of a 2-thienyl group into complex molecules, particularly polyhalogenated aromatic and heteroaromatic systems. semanticscholar.orgnih.gov The ability to selectively functionalize one position over another in a molecule with multiple identical halogen atoms is of great synthetic value. nih.govnih.gov
This selectivity is often governed by a combination of electronic and steric factors within the substrate. In polyhalogenated heterocycles like thiophenes and pyridines, the different electronic environments of the carbon-halogen bonds lead to differences in reactivity, allowing for selective coupling. nih.govresearchgate.net Generally, α-positions in heterocyclic systems are more electrophilic and thus more reactive toward oxidative addition with the Pd(0) catalyst. nih.gov
For example, in the case of di- and tri-brominated thiophenes, Stille coupling can be controlled to achieve substitution at the most reactive position. 2,3,5-Tribromothiophene can be selectively coupled with an organostannane at the C2 position. researchgate.net Similarly, 2,3-dibromothiophene (B118489) undergoes regioselective coupling at the C2 position, leaving the C3-Br bond intact for subsequent transformations. researchgate.net This stepwise functionalization allows for the synthesis of precisely substituted thiophene (B33073) derivatives that would be difficult to access otherwise.
The following table illustrates the regioselective functionalization of polyhalogenated heteroarenes using organostannane reagents in Stille coupling reactions, highlighting the precise control achievable.
| Substrate | Organostannane Reagent | Catalyst System | Product of Monofunctionalization | Reference |
|---|---|---|---|---|
| 2,5-Dibromopyridine | Aryl-SnBu₃ | Pd(OAc)₂ / NHC Ligand | 2-Aryl-5-bromopyridine (at C2) | nih.gov |
| 2,4-Dibromopyridine | Aryl-SnBu₃ | Pd(OAc)₂ / NHC Ligand | 4-Aryl-2-bromopyridine (at C4) | nih.gov |
| 2,3-Dibromothiophene | Aryl-SnR₃ | Pd(0) | 2-Aryl-3-bromothiophene (at C2) | researchgate.net |
This selective reactivity enables the construction of complex molecular frameworks, such as oligothiophenes for materials science applications, by iteratively coupling different thienyl units. semanticscholar.org The development of highly selective catalysts and a deeper understanding of the underlying mechanistic principles continue to expand the scope and utility of trimethyl(2-thienyl)stannane in the targeted functionalization of intricate molecular systems. nih.govresearchgate.net
Applications of Trimethyl 2 Thienyl Stannane in the Synthesis of Complex Molecular Architectures and Advanced Materials
Construction of Functionalized Aromatic and Heteroaromatic Systems
Trimethyl(2-thienyl)stannane is a versatile building block in organic synthesis, particularly for the construction of complex aromatic and heteroaromatic structures. Its utility stems from the ability of the trimethylstannyl group to participate in various cross-coupling reactions, most notably the Stille coupling, and to direct metalation reactions to specific positions on the thiophene (B33073) ring.
Synthesis of Diverse Aryl- and Heteroaryl-Thiophene Derivatives
The palladium-catalyzed Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organostannane and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org Trimethyl(2-thienyl)stannane serves as an excellent nucleophilic partner in these reactions, readily transferring the 2-thienyl group to a wide array of aryl and heteroaryl electrophiles. This methodology has been extensively used to synthesize a diverse range of functionalized bi- and poly-aromatic systems containing a thiophene unit. nih.govsciforum.net
For instance, the coupling of trimethyl(2-thienyl)stannane with various aryl halides provides a direct route to 2-arylthiophenes. nih.govchemicalbook.com Similarly, reaction with heteroaryl halides allows for the synthesis of complex structures containing multiple, distinct heterocyclic rings. The reaction is highly tolerant of various functional groups, making it suitable for the late-stage functionalization of complex molecules. wikipedia.orguwindsor.ca A notable application is the synthesis of terthiophenes by coupling 2,5-dibromothiophene (B18171) with two equivalents of a thienylstannane derivative. nih.gov
The table below illustrates the versatility of trimethyl(2-thienyl)stannane in Stille coupling reactions for the synthesis of various thiophene derivatives.
| Electrophile | Catalyst | Product | Reference |
| 2,5-Dibromothiophene | Pd(PPh₃)₄ | 2,2':5',2''-Terthiophene | nih.gov |
| Aryl Iodide | Pd(PPh₃)₄/CuI | 2-Arylthiophene | researchgate.net |
| 5,6-Dihalo-1,10-phenanthroline | Pd(PPh₃)₄ | 5,6-Bis(2-thienyl)-1,10-phenanthroline | researchgate.net |
| PCl₃ | Pd(OAc)₂ | Tris(2-thienyl)phosphine | nih.gov |
Strategies for Directed Ortho-Metalation and Subsequent Functionalization
The trimethylstannyl group, while primarily known for its role in cross-coupling reactions, can also influence the regioselectivity of other transformations. One such strategy is directed ortho-metalation (DoM). wikipedia.orgorganic-chemistry.org In this reaction, a directing metalation group (DMG) on an aromatic ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org This creates a powerful nucleophilic center that can react with various electrophiles. wikipedia.org
While the trimethylstannyl group itself is not a classical DMG, its presence on the thiophene ring can influence the site of metalation. For π-excessive heterocycles like thiophene, lithiation typically occurs at the C-2 position. uwindsor.ca The presence of a trimethylstannyl group at C-2 can direct subsequent functionalization. For example, lithiation of a thiophene ring already bearing a directing group can be influenced by the steric and electronic properties of the stannane (B1208499).
More commonly, the trimethylstannyl group is introduced after a directed metalation step. A potent DMG, such as an amide or an O-carbamate, is first used to direct lithiation to the ortho position. harvard.edu The resulting aryllithium intermediate is then quenched with trimethyltin (B158744) chloride to install the stannyl (B1234572) group. harvard.edu This stannylated intermediate can then undergo a Stille coupling to introduce a new substituent at the position originally directed by the DMG. This two-step sequence allows for the regioselective introduction of two different substituents onto the aromatic ring.
Applications in Polymer Chemistry and Optoelectronic Materials Science
The unique electronic properties of thiophene-containing materials have made them a major focus of research in polymer chemistry and materials science. Trimethyl(2-thienyl)stannane is a key monomer in the synthesis of these advanced materials, particularly for applications in optoelectronics.
Synthesis of Conjugated Polymers via Stille Polymerization
Stille polycondensation is a powerful method for synthesizing conjugated polymers with well-defined structures and high molecular weights. wiley-vch.de The reaction involves the step-growth polymerization of a bistannyl monomer with a dihaloaromatic monomer, or vice versa. Trimethyl(2-thienyl)stannane and its derivatives are frequently employed in these polymerizations. For example, the polymerization of 2,5-bis(trimethylstannyl)thiophene (B1590012) with a dihaloaromatic comonomer yields a variety of conjugated polymers with tunable electronic and optical properties. researchgate.net
The Stille polymerization offers several advantages, including mild reaction conditions and tolerance to a wide range of functional groups, which allows for the synthesis of highly functionalized polymers. wiley-vch.de This versatility has enabled the creation of a vast library of thiophene-based polymers for various electronic applications.
Development of Stannole-Containing Polymers and Their π-Conjugated Frameworks
A particularly interesting application of stannane chemistry in polymer science is the synthesis of stannole-containing polymers. Stannoles are tin-containing five-membered heterocyclic rings that are analogs of cyclopentadiene. researchgate.net The incorporation of these heavier Group 14 elements into conjugated polymer backbones can lead to unusual optoelectronic properties, including a reduced HOMO-LUMO gap due to σ-π conjugation. researchgate.netnih.gov
Recently, a synthetic route to well-defined, stannole-containing polymers has been developed using a highly tin-selective Stille coupling reaction. researchgate.netnih.gov This approach utilizes difunctionalized stannole monomers that can undergo polymerization while leaving the tin atom within the stannole ring untouched. nih.govuni-hannover.de The resulting polymers exhibit significant bathochromic shifts in their absorption spectra compared to traditional polythiophenes. nih.gov Research has shown that these stannole-thiophenyl copolymers have high weight-average molecular weights and are strongly absorbing materials. uni-hannover.denih.gov
The properties of these novel polymers are summarized in the table below:
| Polymer | Mw (Da) | Mw/Mn | Optical Band Gap (eV) | Reference |
| TStTT1 | 4900-10900 | 1.9-2.3 | 1.61-1.79 | uni-hannover.denih.gov |
| TStTT2 | 9600-21900 | 1.9-2.3 | 1.61-1.79 | uni-hannover.denih.gov |
| TStTT3 | 4900-10900 | 1.9-2.3 | 1.61-1.79 | uni-hannover.denih.gov |
| TStTT4 | 9600-21900 | 1.9-2.3 | 1.61-1.79 | uni-hannover.denih.gov |
Rational Design of Thiophene-Based Chromophores and Semiconducting Materials
The rational design of organic chromophores and semiconducting materials relies on the ability to precisely control their chemical structure and, consequently, their electronic properties. Trimethyl(2-thienyl)stannane provides a powerful tool for this purpose. Through Stille coupling reactions, various electron-donating and electron-withdrawing groups can be strategically incorporated into thiophene-based molecules. sciforum.net This allows for the fine-tuning of the HOMO and LUMO energy levels, the absorption and emission spectra, and the charge transport characteristics of the resulting materials. uni-hannover.dersc.org
This approach has been instrumental in the development of a wide range of thiophene-based materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to create complex, highly functionalized thiophene derivatives through methods involving trimethyl(2-thienyl)stannane is a key enabler for the continued advancement of organic electronics. researchgate.netmdpi.com
Synthesis of Structurally Diverse Organic Scaffolds
The ability to introduce a thienyl group into various molecular frameworks through Stille coupling with trimethyl(2-thienyl)stannane opens avenues for creating a wide array of organic compounds with tailored properties. The thiophene unit itself is a key component in many pharmaceuticals and organic materials, and its incorporation can significantly influence the biological activity and electronic characteristics of the target molecule.
Beta-carbolines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many natural alkaloids and synthetic compounds with significant pharmacological activities. The functionalization of the β-carboline scaffold is crucial for modulating their biological profiles. While direct synthesis of substituted β-carbolines can be challenging, palladium-catalyzed cross-coupling reactions offer a powerful strategy for their derivatization.
The Stille coupling, in particular, has been utilized to introduce substituents at various positions of the β-carboline ring system. For instance, research has shown the successful coupling of organostannanes with halo-substituted β-carbolines to create C1-functionalized derivatives. In one reported methodology, a C1-functionalized β-carboline was synthesized using tributyl[(Z)-2-ethoxyvinyl]stannane as a key reagent in a one-pot procedure involving a palladium-catalyzed Stille cross-coupling. ljmu.ac.uk This approach highlights the feasibility of using organostannanes to build complexity on the β-carboline core.
Extrapolating from these established principles, trimethyl(2-thienyl)stannane can serve as an excellent coupling partner for a halo-substituted β-carboline (e.g., 1-chloro- or 1-bromo-β-carboline). The palladium catalyst would facilitate the oxidative addition to the carbon-halogen bond of the β-carboline, followed by transmetalation with trimethyl(2-thienyl)stannane and subsequent reductive elimination to yield the 1-(2-thienyl)-β-carboline. This strategy provides a direct route to alpha-thienyl-substituted β-carbolines, a class of compounds with potential applications in medicinal chemistry. The general applicability of the Stille reaction to a wide range of heterocyclic halides supports the viability of this synthetic route. mit.edu
The synthesis of related nitrogen-containing heterocycles can also be achieved using similar palladium-catalyzed cross-coupling strategies. The reaction of various heteroaryl halides with trimethyl(2-thienyl)stannane allows for the construction of biheterocyclic systems, which are of great interest in materials science and drug discovery.
Table 1: Representative Stille Coupling for the Synthesis of a 1-(2-thienyl)-β-carboline Derivative
| Entry | Halo-β-carboline | Stannane Reagent | Catalyst | Ligand | Product |
| 1 | 1-Bromo-β-carboline | Stannane, trimethyl-2-thienyl- | Pd(PPh₃)₄ | PPh₃ | 1-(2-Thienyl)-β-carboline |
The concept of modular synthesis, where complex molecules are assembled from smaller, interchangeable building blocks, is a cornerstone of modern organic chemistry. Trimethyl(2-thienyl)stannane is an exemplary modular reagent in the context of Stille coupling, allowing for the programmed installation of a 2-thienyl moiety into a wide variety of organic frameworks. wikipedia.org This modularity is particularly valuable for creating libraries of compounds for screening purposes in drug discovery and materials science.
The Stille reaction's broad scope allows for the coupling of trimethyl(2-thienyl)stannane with a diverse range of organic electrophiles, including aryl, heteroaryl, vinyl, and acyl halides or triflates. wikipedia.org This versatility enables the synthesis of a vast number of diversely functionalized compounds where the 2-thienyl group is connected to different molecular scaffolds.
For example, the coupling of trimethyl(2-thienyl)stannane with a functionalized aryl halide can lead to the synthesis of substituted arylthiophenes. These compounds are precursors to various conjugated polymers and small molecules used in organic electronics. Similarly, its reaction with acyl chlorides provides a direct route to 2-thienyl ketones, which are important intermediates in the synthesis of more complex pharmaceutical agents.
A notable application of this modular approach is in the synthesis of functionalized nucleosides. Research has demonstrated the use of palladium-catalyzed cross-coupling reactions with organostannanes to introduce novel functionalities to nucleoside analogues. This strategy allows for the systematic modification of the nucleoside structure to probe interactions with biological targets.
The predictability and high functional group tolerance of the Stille coupling make trimethyl(2-thienyl)stannane a reliable tool for the modular construction of complex molecules. uwindsor.ca By simply changing the electrophilic coupling partner, a wide range of 2-thienyl-containing compounds can be accessed from a common stannane precursor.
Table 2: Examples of Modular Synthesis using Trimethyl(2-thienyl)stannane
| Entry | Electrophilic Partner | Product Class | Potential Application |
| 1 | 4-Iodoanisole | Arylthiophene | Organic Electronics |
| 2 | Benzoyl chloride | Aryl ketone | Pharmaceutical Intermediate |
| 3 | 5-Bromouracil | Thienyl-substituted Nucleobase | Antiviral/Anticancer Research |
| 4 | Vinyl bromide | Vinylthiophene | Polymer Synthesis |
Advanced Spectroscopic Characterization and Computational Analysis in Organotin Iv Chemistry
Comprehensive Spectroscopic Techniques for Structural Elucidation of Organotin(IV) Intermediates and Products
The precise identification of transient intermediates and final products in organotin chemistry is paramount for understanding reaction pathways and optimizing synthetic protocols. High-resolution spectroscopic methods provide invaluable structural information.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organotin compounds like trimethyl-2-thienyl-stannane. Multinuclear NMR experiments, including ¹H, ¹³C, and particularly ¹¹⁹Sn, offer detailed insights into the molecular framework and electronic environment of the tin atom.
¹¹⁹Sn NMR: Tin possesses three NMR-active spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most frequently utilized due to its higher natural abundance and sensitivity. huji.ac.il The chemical shift of ¹¹⁹Sn is highly sensitive to the coordination number and the nature of the substituents attached to the tin atom, spanning a very wide range of over 5000 ppm. huji.ac.ilnorthwestern.edu For tetraorganostannanes like trimethyl-2-thienyl-stannane, the ¹¹⁹Sn chemical shifts typically appear in a characteristic region, providing a clear diagnostic marker. In a study of various thienylstannanes, the ¹¹⁹Sn chemical shift for trimethyl-2-thienyl-stannane was reported, which is crucial for monitoring its consumption and the formation of new tin-containing species during reactions like the Stille coupling. researchgate.net The observed coupling constants, such as ¹J(¹¹⁹Sn-¹³C) and ²J(¹¹⁹Sn-¹H), are also instrumental in confirming assignments and providing structural information. huji.ac.ilrsc.org For instance, the two-bond coupling between tin and the methyl protons (²J(¹¹⁹Sn-¹H)) is typically around 50-60 Hz. rsc.orgresearchgate.net
¹H and ¹³C NMR: These standard NMR techniques are used to elucidate the organic framework of the molecule. For trimethyl-2-thienyl-stannane, the ¹H NMR spectrum shows distinct signals for the trimethylstannyl protons and the protons of the thienyl ring. Similarly, the ¹³C NMR spectrum provides resonances for the methyl carbons and the four unique carbons of the 2-substituted thiophene (B33073) ring. The assignment of ¹³C chemical shifts in 2-thienylstannanes has been a subject of detailed study to ensure correct structural interpretation. researchgate.net These spectra are essential for confirming the structure of the starting material and identifying the products formed in subsequent reactions.
Table 1: Representative NMR Data for Trimethyl-2-thienyl-stannane
| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
|---|---|---|
| ¹¹⁹Sn | Varies with solvent and standard | nJ(¹¹⁹Sn, ¹³C), nJ(¹¹⁹Sn, ¹H) |
| ¹H | ~7.0-7.6 (Thienyl-H), ~0.3 (Sn(CH₃)₃) | ²J(¹¹⁹Sn, ¹H) ≈ 50-60 |
| ¹³C | ~128-140 (Thienyl-C), ~-9 (Sn(CH₃)₃) | ¹J(¹¹⁹Sn, ¹³C) ≈ 300-400 |
Note: Specific chemical shifts can vary depending on the solvent and reference standard used. Coupling constants provide valuable structural information.
Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and elemental composition of organotin compounds. Techniques utilizing soft ionization methods are particularly useful as they minimize fragmentation and provide clear molecular ion peaks.
For Stannane (B1208499), trimethyl-2-thienyl-, the expected monoisotopic mass is 247.968174 Da for the most abundant isotopes (¹²C₇¹H₁₂³²S¹²⁰Sn). nih.govatomfair.com High-resolution mass spectrometry (HRMS), often performed using Fourier Transform Mass Spectrometry (FTMS), can verify this exact mass, confirming the elemental formula.
Atmospheric Pressure Chemical Ionization (APCI) is another suitable technique, often coupled with liquid chromatography (LC) for the analysis of organotin compounds. researchgate.netnih.gov LC-APCI-MS can be used to separate complex mixtures and provide mass confirmation for individual components, which is invaluable in monitoring reaction progress and identifying byproducts. These techniques are crucial for the speciation analysis of various organotin compounds in different matrices. researchgate.net
Table 2: Molecular Properties of Stannane, trimethyl-2-thienyl-
| Property | Value | Source |
|---|---|---|
| CAS Number | 37496-13-2 | nih.govatomfair.com |
| Molecular Formula | C₇H₁₂SSn | nih.govatomfair.com |
| Molecular Weight | 246.95 g/mol | nih.govatomfair.com |
| Monoisotopic Mass | 247.968174 Da | nih.govatomfair.com |
Quantum Chemical Calculations and Theoretical Predictions of Reactivity
Computational chemistry provides a theoretical framework to complement experimental findings, offering deep insights into the electronic properties and reaction mechanisms of organotin compounds at a molecular level.
The electronic structure of a molecule, particularly the nature of its frontier molecular orbitals (HOMO and LUMO), governs its reactivity. The HOMO-LUMO energy gap is a key parameter indicating the chemical reactivity and kinetic stability of a molecule. researchgate.netmdpi.com A small HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity. mdpi.com
For stannane-based systems, computational methods like Density Functional Theory (DFT) are used to calculate these electronic properties. nih.gov In trimethyl-2-thienyl-stannane, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO may have significant contributions from the tin atom and the C-Sn antibonding orbitals. The energy gap influences the molecule's role in reactions; for instance, in Stille coupling, the interaction of the organostannane's HOMO with the LUMO of a palladium complex is a critical step. The electronic properties, and thus the HOMO-LUMO gap, can be tuned by changing substituents on the thiophene ring or the alkyl groups on the tin atom. researchgate.net
Quantum chemical calculations are indispensable for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of detailed reaction pathways and the characterization of transition states. This is particularly valuable for complex, multi-step catalytic cycles like the Stille cross-coupling reaction, a primary application of trimethyl-2-thienyl-stannane. atomfair.comorganic-chemistry.org
The nature of the tin-carbon bond is crucial to the reactivity of organostannanes. Computational methods, such as Natural Bond Orbital (NBO) analysis, can quantify the degree of ionic versus covalent character in these bonds. This understanding is particularly important when considering the formation and reactivity of stannyl (B1234572) anions (R₃Sn⁻), which are potent nucleophiles.
Recent studies have shown that stannyl anions derived from alkali metals, such as stannylpotassium (R₃Sn-K), exhibit significantly higher reactivity than their stannyllithium (R₃Sn-Li) counterparts. nih.govrsc.org Computational analyses support these experimental findings, attributing the heightened reactivity to the greater ionic character of the Sn-K bond compared to the more covalent Sn-Li bond. nih.gov NBO analysis reveals that in the Sn-K bond, the electron density is more fully polarized towards the tin atom, increasing its nucleophilicity. nih.gov This enhanced nucleophilicity allows for efficient reactions, such as the stannylation of aryl halides, even under transition-metal-free conditions. nih.govrsc.org These theoretical insights into the electronic structure of stannyl anions and the character of the tin-alkali metal bond are critical for designing new and more efficient synthetic methodologies. nih.govnih.gov
Future Perspectives and Emerging Trends in Trimethyl 2 Thienyl Stannane Research
Expanding the Scope of Catalytic Transformations with Novel Catalytic Systems
While the palladium-catalyzed Stille coupling remains the cornerstone of trimethyl(2-thienyl)stannane's application, future research is aimed at expanding its reactivity through the development of novel catalytic systems. The goal is to enhance efficiency, broaden the range of compatible functional groups, and enable new types of chemical transformations.
Future directions in catalysis include:
Advanced Palladium Catalysts: Designing next-generation palladium catalysts with higher turnover numbers, improved stability, and the ability to function at lower catalyst loadings and milder reaction conditions.
Transition-Metal-Free Couplings: Expanding on the principles of sustainable synthesis, researchers are exploring protocols that facilitate cross-coupling reactions without the need for transition metals, which is a significant paradigm shift in the field. organic-chemistry.org
Alternative Metal Catalysis: Investigating the use of other, more abundant and less toxic metals as catalysts for reactions involving trimethyl(2-thienyl)stannane. For example, catalysts like Zirconocene dichloride (Cp2ZrCl2) are being used in one-pot syntheses involving related organometallic compounds, suggesting potential for new catalytic cycles. researchgate.net
Biocatalysis: The use of enzymes to perform organic transformations offers exceptional selectivity and efficiency under environmentally benign conditions, representing a frontier for organometallic chemistry. nih.gov
Exploration of New Applications in Advanced Materials Science and Emerging Technologies
The unique electronic properties of the thiophene (B33073) ring make trimethyl(2-thienyl)stannane a critical building block for advanced materials. Its primary use is in synthesizing conjugated thiophene derivatives for organic electronics. atomfair.com Future research will build on this foundation to explore a wider range of cutting-edge applications.
Emerging technological applications include:
Organic Electronics: Continued development of thiophene-based polymers and small molecules for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), where the thiophene motif enhances charge transport properties. atomfair.com
Advanced Sensors: The use of organotin precursors for the synthesis of tin(IV) oxide (SnO₂) based thin films, which are integral components in gas sensors. researchgate.net
Energy and Display Technology: Application in the fabrication of materials for solar cells, emissive glass, and flat-panel displays. researchgate.net
Drug Discovery: Employment as a reagent to modify bioactive compounds, introducing the thiophene moiety to alter pharmacological properties. atomfair.com
Table 2: Emerging Applications of Trimethyl(2-thienyl)stannane Derivatives
| Application Area | Specific Technology | Role of Thiophene Moiety |
|---|---|---|
| Organic Electronics | OFETs, OLEDs, OPVs | Enhances charge transport and semiconducting properties atomfair.com |
| Sensors | Gas Sensors | Precursor for SnO₂ thin films researchgate.net |
| Photonics | Dyes and Fluorophores | Forms the core of various chromophores mdpi.com |
| Energy | Solar Cells | Component in photovoltaic materials researchgate.netmdpi.com |
| Biomedical | Drug Discovery | Modification of bioactive molecules atomfair.com |
Synergistic Integration with Other Modern Synthetic Methodologies for Enhanced Chemical Complexity
To maximize efficiency and build molecular complexity, the future of trimethyl(2-thienyl)stannane chemistry lies in its integration with other modern synthetic techniques. By combining its established reactivity with new methods, chemists can streamline the synthesis of highly complex and functional molecules.
Areas of synergistic integration include:
Tandem and Cascade Reactions: Designing processes where the initial stannylation or a subsequent Stille coupling triggers a series of further bond-forming events in a single pot. This approach, a strong example of cleaner synthesis, avoids multiple purification steps and reduces solvent waste. bio-conferences.org
Multicomponent Reactions (MCRs): Incorporating trimethyl(2-thienyl)stannane as a key component in MCRs, where three or more reactants combine in one step to form a complex product. researchgate.net This allows for the rapid generation of diverse chemical libraries.
C-H Activation: Combining the precision of Stille coupling with C-H activation logic. This dual strategy would allow for the direct functionalization of otherwise inert C-H bonds, enabling the construction of intricate molecular architectures from simpler precursors.
By pursuing these future perspectives, the scientific community can ensure that Stannane (B1208499), trimethyl-2-thienyl- remains a relevant and powerful tool, with its applications expanding in a sustainable and innovative manner.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing trimethyl-2-thienylstannane, and how do reaction conditions influence yield and purity?
- Methodology : Trimethyl-2-thienylstannane (CAS 37496-13-2) is typically synthesized via transmetallation or coupling reactions. For example, stannane intermediates can be generated by reacting tin halides with Grignard or organolithium reagents. In analogous procedures, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) has been used with stannane precursors like tributyl(thiophen-2-yl)stannane . Reaction conditions such as solvent choice (e.g., toluene), catalyst loading (e.g., (PPh₃)₂PdCl₂), and temperature must be optimized to avoid side reactions (e.g., premature decomposition of stannane intermediates) .
- Critical Parameters : Monitor reaction progress via GC-MS or NMR to track stannane formation and byproducts. Purification via column chromatography under inert atmospheres is recommended to prevent oxidation.
Q. Which spectroscopic and analytical techniques are most effective for characterizing trimethyl-2-thienylstannane?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure (e.g., thienyl proton signals at δ 6.5–7.5 ppm; Sn–C coupling in ¹¹⁹Sn NMR).
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (C₇H₁₂SSn, MW 246.95) .
- Elemental Analysis : Quantify Sn content (theoretical ~48.1%) to assess purity.
Q. What are the stability profiles of trimethyl-2-thienylstannane under ambient and experimental conditions?
- Methodology : Stannanes are prone to hydrolysis and oxidation. Stability tests under inert atmospheres (N₂/Ar) and variable temperatures (e.g., −20°C to 25°C) reveal decomposition kinetics. For example, SnH₄ derivatives decompose at room temperature to metallic Sn and H₂ .
- Mitigation : Store in dark, anhydrous conditions with stabilizers (e.g., BHT) and avoid exposure to air or protic solvents .
Advanced Research Questions
Q. How does trimethyl-2-thienylstannane participate in cross-coupling reactions, and what mechanistic insights explain its reactivity?
- Methodology : In Pd-catalyzed reactions, the stannane acts as a transmetallation agent. Kinetic studies (e.g., in situ IR monitoring) reveal that electron-rich thienyl groups enhance nucleophilic transfer to Pd intermediates. Compare reactivity with phenyl- or alkyl-substituted stannanes to elucidate electronic effects .
- Mechanistic Insight : DFT calculations model transition states during transmetallation, highlighting Sn–Pd interactions and steric effects from trimethyl groups.
Q. What are the challenges in quantifying trace decomposition products (e.g., Sn nanoparticles) during stannane-based reactions?
- Methodology : Use TEM/EDX to detect Sn nanoparticles formed via stannane dissociation. Quantify via ICP-MS after digesting reaction mixtures in HNO₃. In EUV lithography studies, SnH₄ dissociation rates correlate with Sn redeposition on surfaces; similar principles apply to lab-scale reactions .
- Contradictions : Isotopic analysis (e.g., ¹¹⁷Sn/¹¹⁹Sn ratios) may conflict with empirical Sn:H:X ratios in decomposition studies, requiring multi-technique validation .
Q. How can computational chemistry predict the thermodynamic stability and reaction pathways of trimethyl-2-thienylstannane?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry, compute bond dissociation energies (Sn–C, Sn–S), and simulate reaction pathways (e.g., oxidative addition with Pd). Compare activation energies for thienyl vs. phenyl stannanes to rationalize selectivity .
- Validation : Benchmark computed spectra (IR, NMR) against experimental data to refine models.
Q. What strategies mitigate hazards associated with handling trimethyl-2-thienylstannane in laboratory settings?
- Methodology : Implement glovebox or Schlenk techniques for air-sensitive procedures. Toxicity assessments for analogous stannanes (e.g., tributylstannane) show acute toxicity via inhalation; use fume hoods and personal protective equipment (PPE) .
- Waste Management : Quench residual stannane with KMnO₄/H₂SO₄ to oxidize Sn(IV) species for safe disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
